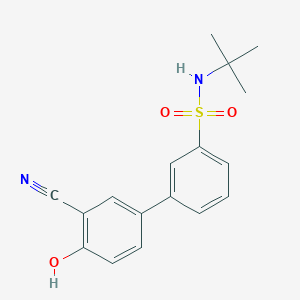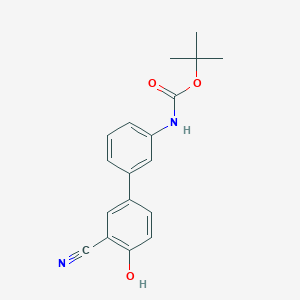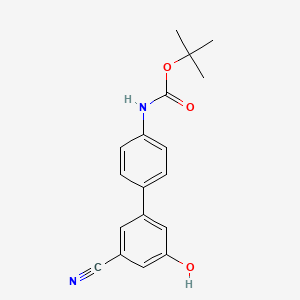
4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (also known as 4-t-Butylsulfamoylphenyl-2-cyanophenol or BSPC) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water. BSPC is a useful reagent for chemical synthesis and has been used in a wide range of biochemical and physiological studies.
Applications De Recherche Scientifique
BSPC has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and in the development of new drugs. BSPC has also been used in studies of the structure and function of DNA, RNA, and proteins. In addition, BSPC has been used in studies of cell signaling pathways, cell proliferation, and apoptosis.
Mécanisme D'action
BSPC acts as a reversible inhibitor of enzymes involved in the metabolism of nucleic acids and proteins. It binds to the active site of the enzyme, blocking its activity. This inhibition is reversible, meaning that the enzyme can be reactivated by removing the BSPC molecule. BSPC has also been shown to inhibit the activity of certain transporters, such as the sodium-dependent phosphate transporter.
Biochemical and Physiological Effects
BSPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins, as well as transporters involved in the transport of ions and nutrients. In addition, BSPC has been shown to have anti-inflammatory and anti-apoptotic effects, as well as to modulate the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
BSPC has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. In addition, it is a relatively stable compound, and it has a low toxicity. However, BSPC has a number of limitations. It is insoluble in water, so it must be dissolved in a suitable solvent prior to use. In addition, its inhibition of enzymes is reversible, so it must be used in combination with other reagents in order to produce a lasting effect.
Orientations Futures
There are a number of potential future directions for research involving BSPC. These include further studies of its mechanism of action and its effects on proteins, nucleic acids, and other molecules. In addition, further studies of its effects on cell signaling pathways and cell proliferation are needed. Finally, further research into its potential therapeutic applications, such as its anti-inflammatory and anti-apoptotic effects, is needed.
Méthodes De Synthèse
BSPC can be synthesized by a number of methods. The most commonly used method is a two-step process involving the reaction of 3-t-butylsulfamoylphenol with cyanogen bromide in the presence of a base. The reaction is typically conducted in an aqueous solution at room temperature. This method yields BSPC in 95% purity.
Propriétés
IUPAC Name |
N-tert-butyl-3-(3-cyano-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-6-4-5-12(10-15)13-7-8-16(20)14(9-13)11-18/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVZMWMRHWCCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)


![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)


![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)